![molecular formula C22H17N3 B14949997 3-[11-(2-Cyano-ethyl)-11H-indeno[1,2-b]quinolin-11-yl]-propionitrile](/img/structure/B14949997.png)
3-[11-(2-Cyano-ethyl)-11H-indeno[1,2-b]quinolin-11-yl]-propionitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[11-(3-NITRILOPROPYL)-11H-INDENO[1,2-B]QUINOLIN-11-YL]ETHYL CYANIDE is a complex organic compound that belongs to the class of indenoquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring an indenoquinoline core with nitrilopropyl and ethyl cyanide substituents, makes it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[11-(3-NITRILOPROPYL)-11H-INDENO[1,2-B]QUINOLIN-11-YL]ETHYL CYANIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indenoquinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin derivative reacts with a ketone in the presence of a base.
Introduction of the Nitrilopropyl Group: This step involves the nucleophilic substitution of a suitable leaving group with a nitrilopropyl moiety.
Attachment of the Ethyl Cyanide Group: This can be done through a nucleophilic addition reaction, where the indenoquinoline derivative reacts with ethyl cyanide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
2-[11-(3-NITRILOPROPYL)-11H-INDENO[1,2-B]QUINOLIN-11-YL]ETHYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The nitrilopropyl and ethyl cyanide groups can be substituted with other functional groups using appropriate nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indenoquinoline derivatives.
Aplicaciones Científicas De Investigación
2-[11-(3-NITRILOPROPYL)-11H-INDENO[1,2-B]QUINOLIN-11-YL]ETHYL CYANIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit topoisomerases I and II.
Biological Research: The compound is used to study DNA binding affinity and antiproliferative activities against cancer cell lines.
Industrial Applications: It can be used in the development of new pharmaceuticals and as a precursor for other bioactive compounds.
Mecanismo De Acción
The mechanism of action of 2-[11-(3-NITRILOPROPYL)-11H-INDENO[1,2-B]QUINOLIN-11-YL]ETHYL CYANIDE involves:
Inhibition of Topoisomerases: The compound inhibits topoisomerases I and II, enzymes crucial for DNA replication and transcription.
DNA Binding: It can intercalate into DNA, disrupting the DNA structure and function.
Induction of Apoptosis: The compound can induce apoptosis in cancer cells by activating specific molecular pathways.
Comparación Con Compuestos Similares
Similar Compounds
Indeno[1,2-b]quinoxalin-11-one Derivatives: These compounds have similar structures but different substituents, leading to varied biological activities.
Fused Tetracyclic Quinoline Derivatives: These compounds also feature a quinoline core and exhibit diverse pharmacological properties.
Uniqueness
2-[11-(3-NITRILOPROPYL)-11H-INDENO[1,2-B]QUINOLIN-11-YL]ETHYL CYANIDE is unique due to its specific substituents, which confer distinct biological activities and potential therapeutic applications. Its ability to inhibit both topoisomerases I and II makes it a promising candidate for anticancer research .
]quinoline derivatives as dual topoisomerases I/II inhibitors : Advancements in the synthesis of fused tetracyclic quinoline derivativesPropiedades
Fórmula molecular |
C22H17N3 |
|---|---|
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
3-[11-(2-cyanoethyl)indeno[1,2-b]quinolin-11-yl]propanenitrile |
InChI |
InChI=1S/C22H17N3/c23-13-5-11-22(12-6-14-24)18-9-3-2-8-17(18)21-19(22)15-16-7-1-4-10-20(16)25-21/h1-4,7-10,15H,5-6,11-12H2 |
Clave InChI |
BXGVHQYKSMWIEK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C(=N2)C4=CC=CC=C4C3(CCC#N)CCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-ethylphenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-1H-dicyclopenta[e,g]isoindole-1,3(2H)-dione](/img/structure/B14949914.png)
![N-(4-methylphenyl)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B14949917.png)
![5-(1,3-benzodioxol-5-yl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14949936.png)
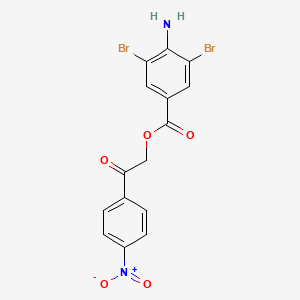
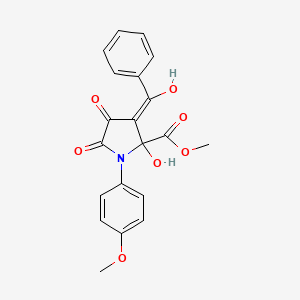
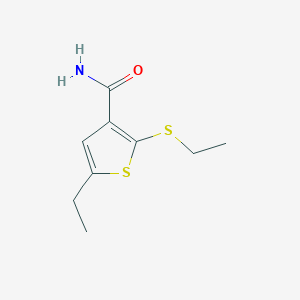
![N'-[(E)-(4-Hydroxy-3,5-dimethoxyphenyl)methylene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B14949950.png)
![2-chloro-5-[(4E)-4-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B14949951.png)

![2-[(6-amino-3,5-dicyano-4-thien-2-ylpyridin-2-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B14949956.png)
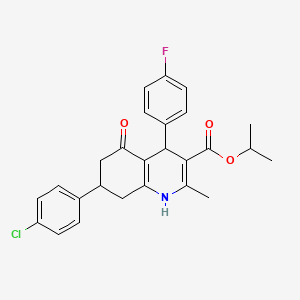
![4-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-N,N-dimethyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B14949972.png)
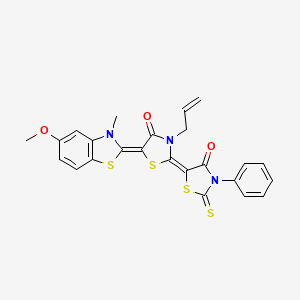
![2-[(4-Methoxybenzylidene)hydrazino]-2-oxo-n-propylacetamide](/img/structure/B14949981.png)
